molecular formula C6H10O2 B1585251 n-Propyl acrylate CAS No. 925-60-0

n-Propyl acrylate

Cat. No. B1585251
CAS RN: 925-60-0
M. Wt: 114.14 g/mol
InChI Key: PNXMTCDJUBJHQJ-UHFFFAOYSA-N
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Description

n-Propyl acrylate is a chemical compound with the formula C6H10O2 and a molecular weight of 114.1424 . It is used in coatings, textile and leather finishes, paper coatings, adhesives, and for acrylic fibers . It is also used as a monomer for emulsion polymers and solution polymers in latex paints .


Synthesis Analysis

The synthesis of this compound can be carried out using 1.0 mmol of acrylic acid, 3.0 mmols of propyl alcohol, and 0.1 Equiv. p-Toluenesulfonic acid (PTSA) under heating at 60 °C for 1 day . Another study reported the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC Standard InChI: InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 114.1424 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymerization Characteristics

n-Propyl acrylate has been studied for its properties in the polymerization process. One study focused on its autoacceleration in polymerization, comparing it with ethyl acrylate. It was found that this compound shows a higher critical degree of conversion for autoacceleration than ethyl acrylate, suggesting distinct polymerization kinetics (Mangaraj & Patra, 1967).

Use in Polymer Synthesis

This compound has been utilized in polymer synthesis, particularly with methylated β-cyclodextrin in water. This study found that complexes formed with this compound showed varying initial polymerization rates, indicating its utility in creating diverse polymeric structures (Bernhardt, Glöckner, Theis, & Ritter, 2001).

Acrylate Polymers in Industrial Applications

Acrylates, including this compound, are significant in producing emulsion and solution polymers. These polymers are applied in industrial coatings due to their high resistance to chemical and environmental attack, demonstrating the versatility of this compound in industrial applications (Bauer, 2003).

Thermal Degradation Studies

Research on the thermal degradation of poly(this compound) provides insights into its stability and decomposition products, important for understanding its behavior under high-temperature conditions (Grassie, Speakman, & Davis, 1971).

Catalytic Synthesis

Studies have also explored the synthesis of this compound from acetylene, carbon monoxide, and n-propanol under high pressure, highlighting the chemical pathways for its production (Bhattacharyya & Bhattacharyya, 1966).

Nanocomposite Applications

This compound is used in the development of nanocomposites, as seen in a study where nanoparticles were modified with n-propyl functionalities to improve their incorporation into acrylate matrices. This application demonstrates its potential in advanced material science (Bauer et al., 2003).

Safety and Hazards

n-Propyl acrylate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for n-Propyl acrylate were not found in the search results, it is worth noting that there is ongoing research into the synthesis, characterization, and applications of acrylate polymers . This suggests that there may be potential for new developments and applications in the future.

Mechanism of Action

Target of Action

n-Propyl acrylate, a member of the acrylate family, is primarily used in the production of polymers due to its highly reactive α,β-unsaturated carboxyl structure . The primary targets of this compound are the monomers in these polymer formulations .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the monomers. It participates in radical polymerization processes, reacting with the monomers to form polymers . This interaction results in changes to the structure and properties of the resulting polymers .

Biochemical Pathways

This compound affects the biochemical pathways involved in polymer formation. During the polymerization process, this compound undergoes a series of reactions with the monomers, leading to the formation of polymers . These polymers can have diverse properties depending on the specific monomers involved and the conditions of the polymerization process .

Result of Action

The result of this compound’s action is the formation of polymers with specific properties. These polymers can exhibit high glass transition temperatures, attractive mechanical properties, thermal stabilities, and transparency, making them suitable for a wide range of applications including plastics, floor polishes, paints, textiles, coatings, and adhesives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the polymerization process occurs, such as temperature and the presence of catalysts, can affect the properties of the resulting polymers . Additionally, exposure to certain conditions, such as heat or light, could potentially lead to degradation of the polymers .

properties

IUPAC Name

propyl prop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3
Source PubChem
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InChI Key

PNXMTCDJUBJHQJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=C
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Molecular Formula

C6H10O2
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Related CAS

24979-82-6
Record name Propyl acrylate polymer
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DSSTOX Substance ID

DTXSID6061288
Record name 2-Propenoic acid, propyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, propyl ester
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Boiling Point

122 °C, BP: 63 °C at 100 mm Hg
Record name n-Propyl Acrylate
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Vapor Pressure

14.5 [mmHg]
Record name 2-Propenoic acid, propyl ester
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CAS RN

925-60-0, 24979-82-6
Record name Propyl acrylate
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Record name 2-Propenoic acid, propyl ester, homopolymer
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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